molecular formula C14H21N3O2 B1294079 8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886363-80-0

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1294079
M. Wt: 263.34 g/mol
InChI Key: ZULASIGKOAEFKW-UHFFFAOYSA-N
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Description

“8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is a chemical compound with the molecular formula C14H21N3O2 . It is a product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is characterized by a benzodiazepine nucleus with amino substituents . The molecular weight of this compound is 263.33500 .


Physical And Chemical Properties Analysis

The compound has a density of 1.142g/cm3 and a boiling point of 430.9ºC at 760 mmHg . The melting point was not available .

Scientific Research Applications

Summary of the Application

“8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” is used in the synthesis of new 4-ethyl-1H-benzo[b][1,4]diazepin-2(3H)-ones . These compounds have shown promising cytotoxic activities against human tumor cell lines, namely human breast adenocarcinoma (MCF-7), and human colorectal carcinoma (HCT-116) .

Methods of Application or Experimental Procedures

The compounds were synthesized and properly elucidated using Mass Spectrometry (MS), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and elemental analysis .

Results or Outcomes

Among all synthesized compounds, analogue 9 displayed maximum cytotoxicity with IC50 values of 16.19 ± 1.35 and 17.16 ± 1.54 μM against HCT-116 and MCF-7, respectively, compared to the standard drug doxorubicin .

2. Application in Antidepressant Synthesis

Summary of the Application

“8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine” could potentially be used in the synthesis of antidepressant molecules . Depression is a common mood disorder caused by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules often involves metal-catalyzed procedures . Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Results or Outcomes

The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

properties

IUPAC Name

tert-butyl 8-amino-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULASIGKOAEFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649607
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886363-80-0
Record name tert-Butyl 8-amino-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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